Introduction: The Strategic Importance of a Fluorinated Ketone
Introduction: The Strategic Importance of a Fluorinated Ketone
An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanone: Properties, Synthesis, and Applications
4-(Trifluoromethyl)cyclohexanone is a fluorinated organic compound featuring a cyclohexanone ring substituted at the 4-position with a trifluoromethyl (CF₃) group.[1] This structure is of significant interest to researchers and professionals in drug development and medicinal chemistry. The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy for enhancing key pharmacological properties.[2][3] The CF₃ group can improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to enhanced binding affinity with biological targets.[2][4]
As a versatile chemical building block, 4-(Trifluoromethyl)cyclohexanone provides a reliable platform for introducing the trifluoromethyl moiety into more complex molecular architectures, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][5] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing a technical resource for scientists leveraging this compound in their research.
Part 1: Physicochemical and Spectroscopic Profile
The unique properties of 4-(Trifluoromethyl)cyclohexanone are dictated by the interplay between the cyclic ketone core and the potent electron-withdrawing nature of the trifluoromethyl group.
Core Physicochemical Data
The fundamental properties of 4-(Trifluoromethyl)cyclohexanone are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 75091-99-5 | [5][6][7] |
| Molecular Formula | C₇H₉F₃O | [1][5][6] |
| Molecular Weight | 166.14 g/mol | [6][8] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Density | 1.221 g/cm³ at 25 °C | [6][8] |
| Boiling Point | 82 °C | [8] |
| Flash Point | 76.7 °C (170.1 °F) | [6][8] |
| Refractive Index (n20/D) | 1.400 | [6] |
| Solubility | Soluble in organic solvents; sparingly soluble in water. | [1][5] |
Spectroscopic Characteristics
While specific spectral data for this compound is not publicly compiled, its spectroscopic profile can be predicted based on its constituent functional groups.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretch, typically found in the range of 1715-1725 cm⁻¹. This is slightly higher than for a simple cyclohexanone (around 1715 cm⁻¹) due to the electron-withdrawing effect of the distant CF₃ group. Strong C-F stretching bands are also expected in the 1100-1300 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the ring will appear just below 3000 cm⁻¹.[9][10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum would display complex multiplets for the methylene (CH₂) protons on the cyclohexane ring. The protons alpha to the carbonyl group (positions 2 and 6) would be the most deshielded among the ring protons. The single proton at position 4 would also show a distinct multiplet.
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¹³C NMR: The carbon spectrum would feature a highly deshielded signal for the carbonyl carbon, typically above 200 ppm.[9] The carbon attached to the CF₃ group would appear as a quartet due to C-F coupling. The CF₃ carbon itself would also be a prominent quartet.
-
¹⁹F NMR: The fluorine spectrum would show a single sharp signal, as all three fluorine atoms are chemically equivalent.
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Part 2: Synthesis and Manufacturing
4-(Trifluoromethyl)cyclohexanone is typically synthesized via the oxidation of its corresponding alcohol precursor, 4-(Trifluoromethyl)cyclohexanol. This transformation is a cornerstone of organic synthesis, with various established protocols.
Workflow for the Synthesis of 4-(Trifluoromethyl)cyclohexanone
The general workflow involves the oxidation of the secondary alcohol to a ketone, followed by purification.
Caption: General workflow for the synthesis of 4-(Trifluoromethyl)cyclohexanone.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol describes a common laboratory-scale synthesis.
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Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(Trifluoromethyl)cyclohexanol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) portion-wise. The addition should be controlled to manage any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts. Wash the filter cake thoroughly with additional diethyl ether.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by flash column chromatography on silica gel to yield the pure 4-(Trifluoromethyl)cyclohexanone.
Self-Validation Note: The purity of the final product should be confirmed by NMR spectroscopy and GC-MS to ensure the complete removal of starting material and any byproducts.
Part 3: Chemical Reactivity and Mechanistic Pathways
The reactivity of 4-(Trifluoromethyl)cyclohexanone is dominated by the carbonyl group, with its electrophilicity enhanced by the inductive effect of the CF₃ group. This makes it a prime substrate for various nucleophilic addition reactions.
Caption: Key reactivity pathways of 4-(Trifluoromethyl)cyclohexanone.
Key Reactions and Mechanisms
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Reduction to Alcohols: The ketone can be readily reduced to the corresponding 4-(trifluoromethyl)cyclohexanol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. This process typically yields a mixture of cis and trans diastereomers, with the ratio depending on the steric bulk of the reducing agent and reaction conditions.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.
-
Organometallic Reagents: Grignard (R-MgX) and organolithium (R-Li) reagents add to the carbonyl to form tertiary alcohols after an acidic workup.
-
Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) replaces the carbonyl oxygen with a carbon-carbon double bond, providing access to various substituted cyclohexylidene compounds.
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-
α-Fluorination: The presence of the ketone allows for enolate formation under basic conditions. This enolate can then be trapped by an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF₄), to introduce additional fluorine atoms at the α-position (C2 and C6).[11] This reaction is governed by a combination of steric and electronic factors.[11]
Part 4: Applications in Drug Discovery and Development
The 4-(trifluoromethyl)cyclohexanone motif is a valuable scaffold in medicinal chemistry due to the advantageous properties imparted by the CF₃ group.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] Incorporating this group can block potential sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.[2]
-
Modulation of Physicochemical Properties: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[2] This property is critical for oral bioavailability and CNS penetration.
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, like a chlorine atom or an isopropyl group, allowing chemists to fine-tune the steric and electronic profile of a lead compound to optimize its interaction with a biological target.[2]
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Intermediate for Biologically Active Compounds: 4-(Trifluoromethyl)cyclohexanone is a key starting material for synthesizing compounds with demonstrated biological activities, including potential antimicrobial and antifungal properties.[5] It is used to construct more complex molecules that are screened for a wide range of therapeutic applications.
Part 5: Safety, Handling, and Storage
Proper handling of 4-(Trifluoromethyl)cyclohexanone is essential to ensure laboratory safety.
-
Hazard Identification:
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area or fume hood.[12][13] Avoid contact with skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]
-
Fire Safety: The compound is a combustible liquid.[6] Keep away from heat, sparks, and open flames.[13]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][8][12] Recommended storage is at ambient room temperature.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[5]
Conclusion
4-(Trifluoromethyl)cyclohexanone is more than a simple cyclic ketone; it is a strategically important intermediate for modern chemical synthesis. Its value lies in the predictable reactivity of the ketone functional group combined with the powerful influence of the trifluoromethyl substituent. For medicinal chemists and drug development scientists, it offers a robust and reliable means to introduce fluorine into complex molecules, enabling the optimization of pharmacokinetic and pharmacodynamic properties. As the demand for more stable and effective pharmaceuticals continues to grow, the utility of well-designed fluorinated building blocks like 4-(Trifluoromethyl)cyclohexanone will undoubtedly expand, paving the way for the next generation of therapeutic agents.
References
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL: [Link]
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(Axial -OH)
(Equatorial -OH)